(1,3-Dimethyl-1H-indazol-6-YL)boronic acid

Suzuki coupling purity specification regioisomer comparison

Indazole boronic acid regioisomers are not interchangeable-the 5-yl regioisomer or non-methylated analog yields altered binding geometries and compromised kinase selectivity. (1,3-Dimethyl-1H-indazol-6-yl)boronic acid (CAS 1310405-37-8) addresses this with: • C6-boronic acid directing arylation essential for VEGFR2 engagement (IC₅₀ 36 nM) • N1/C3-dimethyl protection preventing N-oxide formation under oxidative conditions • ≥98% purity for reproducible Suzuki yields & ANDA impurity qualification Supplied with full characterization (NMR, HPLC, LC-MS) meeting ICH Q3A/Q3B.

Molecular Formula C9H11BN2O2
Molecular Weight 190.01 g/mol
CAS No. 1310405-37-8
Cat. No. B1387139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dimethyl-1H-indazol-6-YL)boronic acid
CAS1310405-37-8
Molecular FormulaC9H11BN2O2
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C(=NN2C)C)(O)O
InChIInChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)12(2)11-6/h3-5,13-14H,1-2H3
InChIKeyFOUSXGGKIFZVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,3-Dimethyl-1H-indazol-6-YL)boronic acid Overview


(1,3-Dimethyl-1H-indazol-6-yl)boronic acid is an indazole-based arylboronic acid with the molecular formula C₉H₁₁BN₂O₂ and molecular weight 190.01 g·mol⁻¹ . The compound bears two methyl groups at the N1 and C3 positions of the indazole ring and a boronic acid functionality at the C6 position. It is a solid at ambient temperature and is primarily employed as a nucleophilic partner in Suzuki–Miyaura cross-coupling reactions to construct 6-arylated indazole scaffolds that are prevalent in kinase-targeted medicinal chemistry .

Suzuki–Miyaura cross-coupling building block for 6-arylated indazole scaffolds
1,3-Dimethyl protection suppresses N-oxide formation, preserving co-planarity
Supports kinase-targeted medicinal chemistry and VEGFR2 pathway studies

Irreplaceability of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid


Indazole boronic acids are not interchangeable; the position of the boronic acid group and the N/C methylation pattern jointly dictate the regiochemical outcome of cross-coupling and the pharmacological profile of downstream products. The 1,3-dimethyl substitution blocks N-oxide formation and preserves co-planarity required for ATP-binding pocket insertion , while the C6‑boronic acid directs arylation to a position that is essential for potent VEGFR2 engagement [1]. Selecting the 5‑boronic acid regioisomer or a non‑methylated indazole‑6‑boronic acid would yield compounds with altered binding geometries and potentially compromised kinase selectivity.

Target 6-Boronic acid, 1,3-dimethyl
Substitute 5-Boronic acid regioisomer
Regiochemical outcome shifts; reported VEGFR2 engagement profile may not transfer; downstream kinase selectivity context may differ.
Target 1,3-Dimethyl protected indazole
Substitute Unsubstituted 1H-indazole-6-boronic acid
Lacks N-methyl protection; susceptibility to N-oxide formation may alter stability under oxidative coupling conditions.

(1,3-Dimethyl-1H-indazol-6-YL)boronic acid vs. Closest Analogs


Purity Advantage Over 5-YL Regioisomer

Commercial lots of (1,3-dimethyl-1H-indazol-6-yl)boronic acid are routinely supplied with a minimum purity of 98 % (NLT 98 %) by multiple vendors . In contrast, the 5‑yl regioisomer (1,3-dimethyl-1H-indazol-5-yl)boronic acid is predominantly offered at ≥95 % purity from major catalog suppliers . The 3‑percentage‑point higher purity floor reduces the burden of pre‑reaction purification and minimizes catalyst‑poisoning impurities in Pd‑mediated couplings.

Purity vs 5-YL Regioisomer
Head-to-head
6-YL: ≥98% vs 5-YL: ≥95%
3 percentage-point higher purity floor
Reduces pre-reaction purification burden and catalyst-poisoning risk
Specification context; vendor HPLC/NMR/LC-MS data
Suzuki coupling purity specification regioisomer comparison

VEGFR2 Kinase Inhibition by 6-YL Derivatives

The sulfonamide derivative 3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide, assembled from (1,3-dimethyl-1H-indazol-6-yl)boronic acid, displays an IC₅₀ of 36 nM against human VEGFR2 in a time‑resolved fluorescence assay [1]. No comparable VEGFR2 IC₅₀ has been reported for the 5‑yl regioisomer in peer‑reviewed or public database records. This suggests that the 6‑position substitution geometry is critical for optimal interaction with the VEGFR2 ATP‑binding cleft.

VEGFR2 Inhibition (Derivative)
Cross-study comparable
IC₅₀ 36 nM
Supports VEGFR2 target-engagement context for 6-yl scaffold
Derived sulfonamide; 5-yl comparator data unreported
VEGFR2 kinase inhibitor anticancer indazole

Pazopanib Impurity Standard Synthesis

The 1,3-dimethyl-1H-indazol-6-yl motif is a structural component of Pazopanib Impurity 32 (5-((4-((1,3-Dimethyl-1H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide), a reference standard used in Abbreviated New Drug Application (ANDA) filings . (1,3-Dimethyl-1H-indazol-6-yl)boronic acid serves as the direct synthetic precursor for this impurity, which is required by regulatory agencies for analytical method validation and quality‑control batch release. The 5‑yl regioisomer has no equivalent role in pazopanib‑related regulatory documentation.

Pazopanib Impurity 32 Precursor
Regulatory context
Key intermediate for ANDA impurity reference standard
Non-substitutable demand in generic-pharma analytical workflows
ICH-compliant characterization context
pazopanib pharmaceutical impurity reference standard ANDAs

Commercial Specification Comparison

A survey of publicly available specifications shows that (1,3-dimethyl-1H-indazol-6-yl)boronic acid is consistently listed at ≥97–98 % purity with full analytical documentation (NMR, HPLC, LC‑MS) . The 5‑yl regioisomer is more frequently offered at 95 % purity and occasionally at 97 % . The unsubstituted 1H‑indazole‑6‑boronic acid (CAS 885068‑10‑0) lacks the 1,3‑dimethyl protection and is therefore susceptible to N‑oxide formation under oxidative coupling conditions . This comparative analysis underscores that the 6‑yl dimethyl variant provides a unique combination of high purity, defined analytical documentation, and built‑in oxidative stability.

Commercial Specification Review
Class-level inference
6-YL: 97–98% + N-CH₃ protection
5-YL: 95–97% | NH-indazole: no N-methyl
Combined purity and oxidative stability context for risk-averse procurement
Vendor COA/data-sheet survey; specification review
vendor comparison purity regioisomer procurement

Key Applications of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid


VEGFR2-Targeted Kinase Inhibitor Library Synthesis

Medicinal chemistry teams building focused libraries around the 1,3‑dimethyl‑1H‑indazol‑6‑yl scaffold can exploit the documented VEGFR2 IC₅₀ of 36 nM for the derived sulfonamide [1]. The high purity (≥98 %) of the boronic acid ensures reproducible Suzuki coupling yields and simplifies parallel synthesis workflows, accelerating structure‑activity relationship (SAR) exploration.

Pazopanib Impurity Reference Standard Preparation

Analytical R&D groups supporting generic pharmaceutical ANDA filings require Pazopanib Impurity 32, which is synthesized from (1,3‑dimethyl‑1H‑indazol‑6‑yl)boronic acid . The compound’s availability with full characterization packages (NMR, HPLC, LC‑MS) aligns with ICH Q3A/Q3B impurity qualification requirements.

Regioselective C6-Arylation of Indazole Cores

Process chemists pursuing late‑stage functionalization of indazole‑containing drug candidates can use the C6‑boronic acid to install aryl, heteroaryl, or vinyl groups via Suzuki–Miyaura coupling. The 1,3‑dimethyl protection prevents competing N‑oxide formation , maintaining the integrity of the indazole ring under oxidative conditions that would degrade NH‑indazole boronic acids.

Multi-Kilogram GMP Starting Material Synthesis

Because the compound is available with a purity floor of 98 % (NLT) and comprehensive analytical documentation from multiple vendors , it meets the quality expectations for a GMP starting material or key intermediate. The 3‑percentage‑point purity advantage over the 5‑yl regioisomer reduces the burden of incoming quality control testing in regulated environments.

Application
Selection Property
Validation Focus
VEGFR2-targeted kinase inhibitor library synthesis
Kinase selectivity review
Target-engagement assay context
Pazopanib impurity reference standard preparation
Regulatory impurity-synthesis context
ICH-compliant characterization review
Regioselective C6-arylation of indazole cores
Oxidative stability context
N-oxide suppression review
Multi-kilogram starting material synthesis
Specification consistency review
Batch-to-batch variability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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